molecular formula C8H13Cl B13182199 1-(Chloromethyl)-1-cyclopropylcyclobutane

1-(Chloromethyl)-1-cyclopropylcyclobutane

Cat. No.: B13182199
M. Wt: 144.64 g/mol
InChI Key: YUTNCRLMXPSKRY-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-1-cyclopropylcyclobutane is an organic compound characterized by a cyclobutane ring with a chloromethyl group and a cyclopropyl group attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-1-cyclopropylcyclobutane can be achieved through several methods. One common approach involves the chloromethylation of cyclopropylcyclobutane using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride . The reaction typically occurs under mild conditions, with the temperature maintained between 0°C and 50°C to ensure high yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of phase transfer catalysts and optimized reaction conditions can further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloromethyl)-1-cyclopropylcyclobutane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, alcohols), Lewis acids (e.g., zinc chloride, aluminum chloride), solvents (e.g., dichloromethane, toluene).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed:

  • Substitution reactions yield various derivatives such as amines, alcohols, and thiols.
  • Oxidation reactions produce carboxylic acids or ketones.
  • Reduction reactions result in cyclopropylcyclobutane.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-1-cyclopropylcyclobutane involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Uniqueness: 1-(Chloromethyl)-1-cyclopropylcyclobutane is unique due to the presence of both a cyclopropyl and a cyclobutane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

1-(chloromethyl)-1-cyclopropylcyclobutane

InChI

InChI=1S/C8H13Cl/c9-6-8(4-1-5-8)7-2-3-7/h7H,1-6H2

InChI Key

YUTNCRLMXPSKRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CCl)C2CC2

Origin of Product

United States

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